molecular formula C5H3BF3KOS B12837556 Potassium trifluoro(thiophene-2-carbonyl)borate

Potassium trifluoro(thiophene-2-carbonyl)borate

Cat. No.: B12837556
M. Wt: 218.05 g/mol
InChI Key: XQXVQFBXFWQICM-UHFFFAOYSA-N
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Description

Potassium trifluoro(thiophene-2-carbonyl)borate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(thiophene-2-carbonyl)borate can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(thiophene-2-carbonyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

    Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Potassium trifluoro(thiophene-2-carbonyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is employed in the production of agrochemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which potassium trifluoro(thiophene-2-carbonyl)borate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of the desired product through reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoroborate
  • Potassium thiophene-2-trifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium trifluoro(thiophene-2-carbonyl)borate is unique due to its specific structure, which combines the reactivity of the trifluoroborate group with the aromatic thiophene ring. This combination enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C5H3BF3KOS

Molecular Weight

218.05 g/mol

IUPAC Name

potassium;trifluoro(thiophene-2-carbonyl)boranuide

InChI

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3H;/q-1;+1

InChI Key

XQXVQFBXFWQICM-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)C1=CC=CS1)(F)(F)F.[K+]

Origin of Product

United States

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